2,5-Dimethyloxane
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Overview
Description
2,5-Dimethyloxane is an organic compound belonging to the class of oxanes, which are six-membered cyclic ethers. This compound is characterized by the presence of two methyl groups attached to the second and fifth carbon atoms of the oxane ring. It is a colorless liquid with a mild odor and is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyloxane can be achieved through several methods. One common approach involves the cyclization of 2,5-hexanediol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the diol being heated in the presence of a strong acid such as sulfuric acid or hydrochloric acid to promote the formation of the oxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process generally includes the purification of the final product through distillation to remove any impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The oxane ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used to introduce halogen atoms into the oxane ring.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated oxanes.
Scientific Research Applications
2,5-Dimethyloxane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyloxane involves its interaction with various molecular targets. The oxane ring structure allows it to participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
2,5-Dimethyloxane can be compared with other similar compounds such as:
2,5-Dimethylhexane: A branched alkane with similar structural features but different chemical properties.
2,5-Dimethoxyphenylacetic acid: An aromatic compound with methoxy groups that exhibit different reactivity.
2,5-Dimethoxyphenylethylamine: A phenethylamine derivative with distinct biological activity.
The uniqueness of this compound lies in its cyclic ether structure, which imparts different chemical reactivity and physical properties compared to its linear or aromatic counterparts.
Properties
IUPAC Name |
2,5-dimethyloxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6-3-4-7(2)8-5-6/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJCHVFCLNKZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562874 |
Source
|
Record name | 2,5-Dimethyloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62691-01-4 |
Source
|
Record name | 2,5-Dimethyloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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